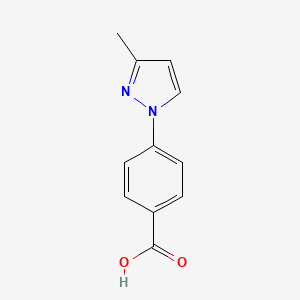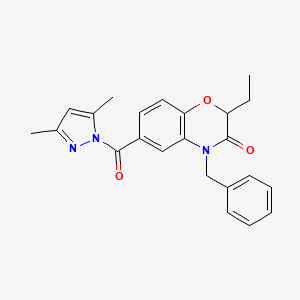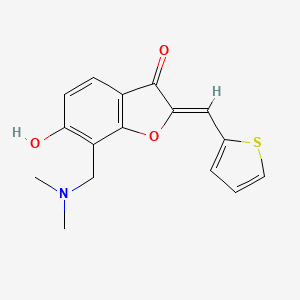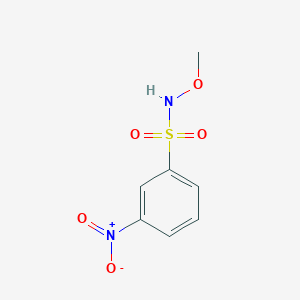
Benzenesulfonamide, N-methoxy-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide derivatives are a significant class of compounds with a wide range of applications . They have been studied for their potential as anticancer and antimicrobial agents . The derivatives work via the inhibition of carbonic anhydrase IX, a gene that is overexpressed in many solid tumors .
Synthesis Analysis
The synthesis of new aryl thiazolone–benzenesulfonamides, which are derivatives of benzenesulfonamide, has been described in the literature . These derivatives were evaluated for their anti-proliferative activity against various cancer cell lines .Chemical Reactions Analysis
Benzenesulfonamide derivatives have been evaluated for their inhibitory effect on carbonic anhydrase IX . This enzyme plays a crucial role in tumor cells, and its inhibition can lead to the development of novel antiproliferative agents .Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Sulfonamides (SN) form the basis of several groups of drugs. In vivo, they exhibit antibacterial activity by inhibiting dihydropteroate synthetase, an enzyme involved in folate synthesis. Sulfamethazine (SMZ) and sulfadiazine (SDZ) are commonly used sulphonamide drugs. SMZ acts as an antibacterial compound in veterinary medicine, treating gastrointestinal and respiratory tract infections in livestock. SDZ is employed in combination with the anti-malarial drug pyrimethamine to treat toxoplasmosis in warm-blooded animals .
Toxicity Considerations
While SNs have therapeutic benefits, they also pose risks:
- Incidence : Adverse drug reactions due to sulfanamide allergy occur in approximately 3–8% of cases, similar to penicillin .
Structural Aspects
SN structures contain the -SO₂NH₂ and/or -SO₂NH- group, along with distinct 6- or 5-membered heterocyclic rings. Understanding their structural features aids in drug design and optimization .
Spectroscopic Studies
Researchers have investigated the spectroscopic parameters of related sulfonamide compounds, providing insights into their behavior and interactions .
Wirkmechanismus
Target of Action
The primary target of N-methoxy-3-nitrobenzene-1-sulfonamide is the zinc-containing metalloenzyme carbonic anhydrase (CA) . This enzyme plays a crucial role in maintaining pH balance in the body and aiding in CO2 transport .
Mode of Action
N-methoxy-3-nitrobenzene-1-sulfonamide interacts with its target by forming a coordination bond between the negatively charged amino group of the compound and the zinc ion in the enzyme . This interaction also involves making hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of N-methoxy-3-nitrobenzene-1-sulfonamide. For instance, the binding profile of similar sulfonamides to carbonic anhydrase shows a U-shape dependence on pH .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-methoxy-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O5S/c1-14-8-15(12,13)7-4-2-3-6(5-7)9(10)11/h2-5,8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBLEPVVLBJSFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclohexyl-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2358332.png)
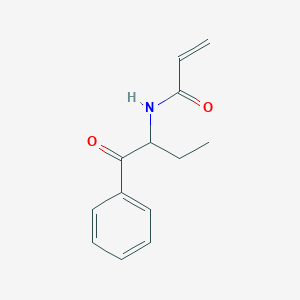
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2358334.png)
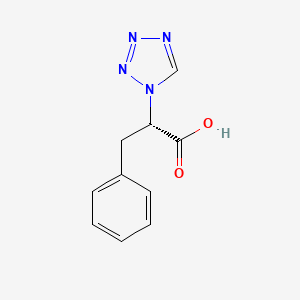
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2358336.png)
![4-(N,N-dimethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2358337.png)
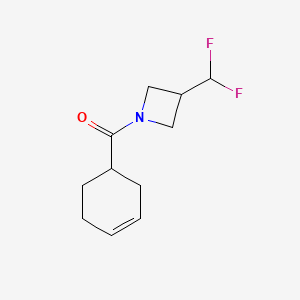
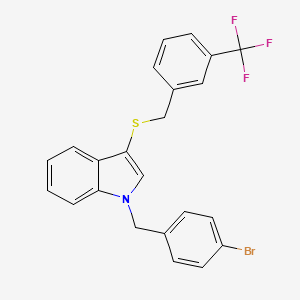
![3-Phenyl-5-{2-[3-(trifluoromethyl)anilino]vinyl}-4-isoxazolecarbonitrile](/img/structure/B2358341.png)

![N-(4-chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2358343.png)
